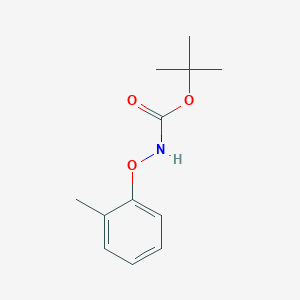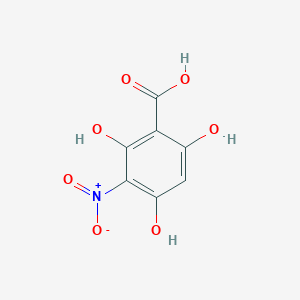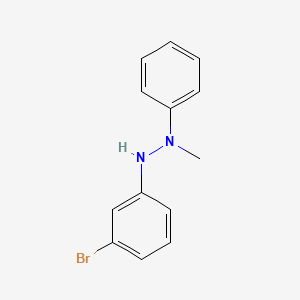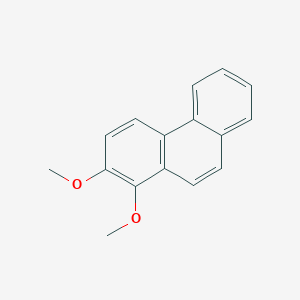
Silane, trifluoro(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trifluoro(3-methyl-2-butenyl)-: is an organosilicon compound with the molecular formula C5H9F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silane moiety, along with a 3-methyl-2-butenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trifluoro(3-methyl-2-butenyl)- typically involves the reaction of a trifluoromethylsilane precursor with a 3-methyl-2-butenyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the two components. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Silane, trifluoro(3-methyl-2-butenyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .
Mécanisme D'action
The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Silane, trifluoro(2-methyl-2-propenyl)-
- Silane, trifluoro(3-methyl-1-butenyl)-
- Silane, trifluoro(4-methyl-2-pentenyl)-
Comparison: Compared to these similar compounds, Silane, trifluoro(3-methyl-2-butenyl)- is unique due to the specific positioning of the trifluoromethyl and 3-methyl-2-butenyl groups. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
| 114067-34-4 | |
Formule moléculaire |
C5H9F3Si |
Poids moléculaire |
154.20 g/mol |
Nom IUPAC |
trifluoro(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
Clé InChI |
FQZOEQIJCNKSCE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Si](F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)





